9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine
Description
9-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine is a heterocyclic compound featuring a purine core modified with a methyl group at the 9-position and a piperazine moiety linked to a pyrazolo[1,5-a]pyrimidine substituent at the 6-position. This structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic applications, particularly in antiviral or kinase-targeted therapies . The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its role in modulating protein interactions, while the piperazine linker enhances solubility and bioavailability .
Properties
IUPAC Name |
9-methyl-6-(4-pyrazolo[1,5-a]pyrimidin-5-ylpiperazin-1-yl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N9/c1-22-11-19-14-15(22)17-10-18-16(14)24-8-6-23(7-9-24)12-3-5-25-13(21-12)2-4-20-25/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRPLVHNZPDGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=CC=NN5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as aminopyrazoles and β-diketones, under acidic or basic conditions.
Attachment of the Piperazine Ring: The pyrazolo[1,5-a]pyrimidine core is then reacted with piperazine derivatives, often using nucleophilic substitution reactions.
Introduction of the Purine Moiety: The final step involves the coupling of the piperazine-linked pyrazolo[1,5-a]pyrimidine with a purine derivative, typically through a condensation reaction facilitated by catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the nitrogen-containing rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the purine and pyrazolo[1,5-a]pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development. It is particularly studied for its potential anticancer properties, as it can interfere with cell proliferation pathways.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a potential candidate for treating diseases such as cancer, viral infections, and inflammatory conditions.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.
Mechanism of Action
The mechanism of action of 9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cancer cells, it may induce apoptosis by interfering with cell cycle regulation and signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Implications of Structural Differences
Substituent-Driven Bioactivity :
- The pyrazolo[1,5-a]pyrimidine group in the target compound is critical for binding to kinase ATP pockets or viral proteases, as seen in its patent-described analogs . In contrast, the benzodioxole substituent in CAS 24926-49-6 may enhance blood-brain barrier penetration, suggesting CNS applications .
- The piperazine linker in all compounds improves solubility, but its substitution pattern (e.g., pyridinyl in WO2021216454A1 vs. pyrazolo-pyrimidine in the target compound) fine-tunes target specificity .
Isomerization and Stability: Pyrazolo-pyrimidine derivatives, such as those in , undergo isomerization under specific conditions, which can alter binding affinity or metabolic stability .
Antiviral Specificity :
- The patent WO2021216454A1 highlights a pyrazolo[1,5-a]pyrimidine-piperazine analog with explicit activity against coronaviruses, suggesting that the target compound’s similar scaffold could share this antiviral mechanism . However, substitution at the 3-position (e.g., pyridinyl) may be essential for potency, as evidenced by the patent’s claims .
Pharmacokinetic Considerations
- Lipophilicity : The benzodioxole group in CAS 24926-49-6 increases lipophilicity (logP ~2.5), whereas the pyrazolo[1,5-a]pyrimidine moiety in the target compound may balance hydrophilicity via nitrogen-rich heterocycles, improving aqueous solubility .
- Metabolic Stability : Piperazine derivatives with bulky substituents (e.g., pyrazolo-pyrimidine) are less prone to CYP450-mediated oxidation compared to smaller groups like methyl or ethyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
